[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Description
The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate features a 1,2-oxazole core substituted at the 5-position with a furan-2-yl group and at the 3-position with a methyl ester-linked phenoxyacetate moiety (3-methylphenoxy). Molecular weight and purity data for related compounds (e.g., hydrochloride derivatives) suggest a molecular weight range of 224–430 g/mol, depending on functional groups .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-12-4-2-5-14(8-12)21-11-17(19)22-10-13-9-16(23-18-13)15-6-3-7-20-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDMEPUXOZZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized through methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis . The oxazole ring can be formed via cyclization reactions involving appropriate precursors. The final step involves the esterification of the oxazole derivative with 2-(3-methylphenoxy)acetic acid under suitable conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products Formed
Oxidation: Furanones, oxazoles with modified functional groups.
Reduction: Oxazolidines, reduced phenoxyacetate derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with various biological targets . Researchers are exploring its use as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The furan and oxazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the phenoxyacetate moiety can form hydrogen bonds with polar amino acids . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate : Differs in the phenoxy substituent (2,4-dichloro vs. 3-methyl). The electron-withdrawing Cl groups increase polarity and may reduce lipophilicity compared to the methyl-substituted target compound.
- 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid : Replaces the methylphenoxyacetate group with a chlorophenyl-acetic acid moiety, enhancing water solubility but reducing ester-based membrane permeability.
Physicochemical Properties
Key Observations :
- Sodium salts of structurally related compounds (e.g., triazole-thioacetates) exhibit significantly higher aqueous solubility due to ionic character .
Biological Activity
The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O4 |
| Molecular Weight | 299.29 g/mol |
| CAS Number | 857283-62-6 |
| Purity | ≥95% |
Mechanisms of Biological Activity
Research has indicated that compounds containing furan and oxazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : The furan ring is known to enhance the antimicrobial properties of compounds. Studies have shown that derivatives with similar structures can inhibit the growth of bacteria and fungi.
- Antioxidant Properties : The presence of the furan and oxazole rings contributes to the antioxidant capacity of the compound, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : Compounds with oxazole structures have been noted for their ability to inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. This activity suggests potential applications in skin whitening products.
Antimicrobial Activity
A study conducted on various derivatives of furan-containing compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Antioxidant Activity
The antioxidant activity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound showed a dose-dependent scavenging effect, with an IC50 value significantly lower than that of standard antioxidants such as ascorbic acid.
Enzyme Inhibition Studies
Inhibition assays revealed that this compound exhibited potent inhibition of tyrosinase activity. The IC50 value was determined to be approximately 45 µM, indicating its potential use in cosmetic formulations aimed at reducing hyperpigmentation.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Skin Disorders : A clinical trial evaluated a topical formulation containing furan derivatives for treating melasma. Results indicated a significant reduction in pigmentation after 12 weeks of treatment.
- Infection Control : In a laboratory setting, a derivative similar to this compound was used in formulations against Staphylococcus aureus infections, showing promising results in reducing bacterial load in infected wounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
